2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic Acid
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Overview
Description
2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic acid is a complex organic compound featuring a triazole ring, a phenoxy group, and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic acid typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acidic ionic liquids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in boiling ethanol.
Reduction: Catalytic hydrogenation.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Alkylated phenoxy derivatives.
Scientific Research Applications
2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer, antibacterial, and antiviral properties.
Biological Studies: Used in studies to understand its interaction with various biological targets.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, influencing their activity. This compound may inhibit certain enzymes or disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Phenoxyacetic Acid Derivatives: Compounds with the phenoxyacetic acid moiety also show diverse biological activities.
Uniqueness
2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic acid is unique due to the combination of the triazole ring, phenoxy group, and acetic acid moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
478253-65-5 |
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Molecular Formula |
C17H20N4O3S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[2-[(E)-(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H20N4O3S/c22-15(23)11-24-14-9-5-4-8-13(14)10-18-21-16(19-20-17(21)25)12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7,11H2,(H,20,25)(H,22,23)/b18-10+ |
InChI Key |
ZPAMCJBQBJYJMO-VCHYOVAHSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3OCC(=O)O |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=CC=C3OCC(=O)O |
solubility |
44.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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